Cas no 1253404-09-9 (Tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate)
![Tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate structure](https://ja.kuujia.com/scimg/cas/1253404-09-9x500.png)
Tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate 化学的及び物理的性質
名前と識別子
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- tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate
- Z972476638
- tert-Butyl[1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate
- tert-Butyl {[1-(4-fluorobenzoyl)piperidin-4-yl]methyl}carbamate
- tert-butyl N-{[1-(4-fluorobenzoyl)piperidin-4-yl]methyl}carbamate
- Tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate
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- インチ: 1S/C18H25FN2O3/c1-18(2,3)24-17(23)20-12-13-8-10-21(11-9-13)16(22)14-4-6-15(19)7-5-14/h4-7,13H,8-12H2,1-3H3,(H,20,23)
- InChIKey: YIGFRRRZYHXNPB-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)C(N1CCC(CNC(=O)OC(C)(C)C)CC1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 434
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 58.6
Tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 064293-1g |
tert-Butyl[1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate |
1253404-09-9 | 95% | 1g |
£330.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343892-1g |
Tert-butyl ((1-(4-fluorobenzoyl)piperidin-4-yl)methyl)carbamate |
1253404-09-9 | 98% | 1g |
¥4662.00 | 2024-08-09 |
Tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate 関連文献
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
Tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamateに関する追加情報
Comprehensive Guide to Tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate (CAS No. 1253404-09-9)
Tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate (CAS No. 1253404-09-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, often referred to by its abbreviated name Tert-Butyl carbamate derivative, is a key intermediate in the synthesis of various bioactive molecules. Its unique structure, featuring a piperidine ring and a fluorobenzoyl group, makes it a valuable building block in medicinal chemistry.
The growing interest in piperidine-based compounds and fluorinated aromatic derivatives has positioned Tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate as a compound of high relevance. Researchers are particularly intrigued by its potential applications in drug discovery, especially in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. The presence of the fluorine atom enhances the compound's metabolic stability, a feature highly sought after in modern pharmaceuticals.
One of the most frequently asked questions about Tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate is its solubility and stability under various conditions. Studies indicate that this compound exhibits moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM), making it suitable for laboratory-scale reactions. Its stability at room temperature further adds to its practicality in synthetic applications.
In the context of current trends, the demand for fluorinated pharmaceutical intermediates has surged due to their role in improving drug efficacy and reducing side effects. Tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate aligns perfectly with this trend, as its 4-fluorobenzoyl moiety is a common pharmacophore in many FDA-approved drugs. This has led to increased inquiries about its commercial availability and synthetic protocols.
Another area of interest is the compound's potential role in neuroprotective agents. The piperidine scaffold is a well-known structural motif in drugs targeting neurological disorders. Researchers are exploring whether derivatives of Tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate could be optimized for enhanced blood-brain barrier penetration, a critical factor in CNS drug development.
From a synthetic chemistry perspective, the tert-butyl carbamate (Boc) protecting group in this compound offers versatility. It can be easily removed under mild acidic conditions, enabling further functionalization of the piperidine ring. This feature is particularly valuable in multi-step syntheses, where selective deprotection is required.
The market for high-purity chemical intermediates like Tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate is expanding rapidly. Pharmaceutical companies and contract research organizations (CROs) are actively sourcing such compounds to accelerate their drug discovery programs. Quality control measures, including HPLC purity analysis and NMR characterization, are essential to meet the stringent requirements of these industries.
Environmental and safety considerations are also paramount when working with Tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate. While it is not classified as hazardous under standard regulations, proper handling procedures should be followed to minimize exposure. This includes the use of personal protective equipment (PPE) and adherence to good laboratory practices (GLP).
In summary, Tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate (CAS No. 1253404-09-9) is a compound of significant scientific and commercial interest. Its structural features and potential applications in drug discovery make it a valuable asset for researchers. As the demand for fluorinated and piperidine-containing compounds continues to rise, this intermediate is poised to play a pivotal role in advancing pharmaceutical innovation.
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